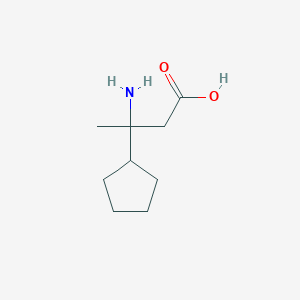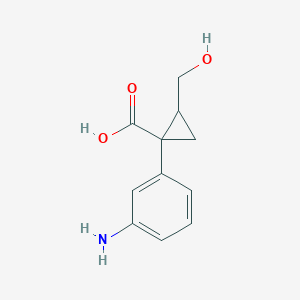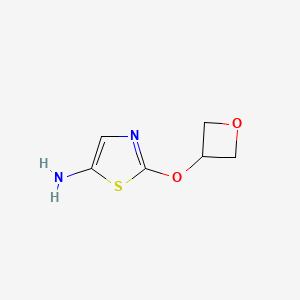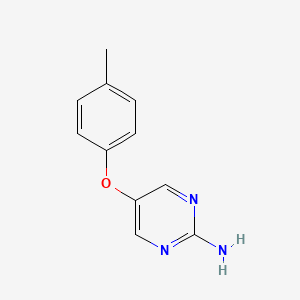
2-(3-Chloro-4-methylphenyl)-2-fluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-methylphenyl)-2-fluoropropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a chloro and methyl group on the benzene ring, along with a fluorine atom attached to the propanoic acid moiety. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methylphenyl)-2-fluoropropanoic acid typically involves the reaction of 3-chloro-4-methylbenzene with fluorinated reagents under controlled conditions. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial processes often employ advanced techniques like catalytic fluorination and automated reaction monitoring to optimize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methylphenyl)-2-fluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-chloro-4-methylbenzoic acid, while reduction could produce 2-(3-chloro-4-methylphenyl)-2-fluoropropanol.
Scientific Research Applications
2-(3-Chloro-4-methylphenyl)-2-fluoropropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-Chloro-4-methylphenyl)-2-fluoropropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the chloro and fluorine substituents can enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological or chemical outcomes. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-methylphenyl)-2-fluoropropanol
- 3-Chloro-4-methylbenzoic acid
- 2-(3-Chloro-4-methylphenyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-(3-Chloro-4-methylphenyl)-2-fluoropropanoic acid is unique due to the presence of both chloro and fluorine substituents, which impart distinct chemical reactivity and biological activity. This combination of substituents can enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H10ClFO2 |
|---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)-2-fluoropropanoic acid |
InChI |
InChI=1S/C10H10ClFO2/c1-6-3-4-7(5-8(6)11)10(2,12)9(13)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
TXXSBZXBMZQQMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C(=O)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


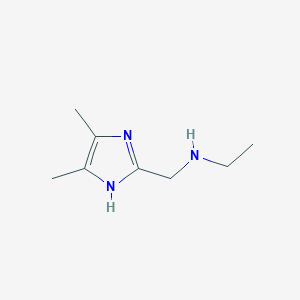
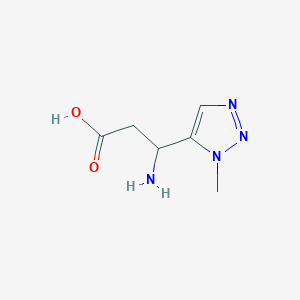
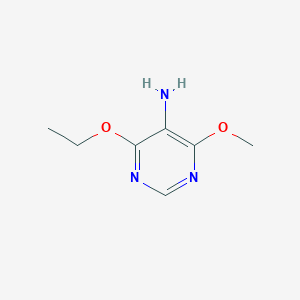
![2-{[4-(Prop-2-ynamido)phenyl]formamido}acetic acid](/img/structure/B13297692.png)
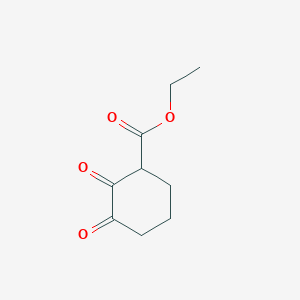

![3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13297713.png)
![4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione](/img/structure/B13297734.png)
